molecular formula C20H28N2O3S B12204939 2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B12204939
M. Wt: 376.5 g/mol
InChI Key: HKOJVDBKGMMPCG-UHFFFAOYSA-N
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Description

2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a butoxy group, a tert-butyl group, and a methylpyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-butoxy-5-tert-butylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(2-tert-Butoxy-ethoxy)-5-(2-Methoxy-phenoxy)-[2,2’]bipyrimidinyl-4-yl)-4-tert-butyl-benzenesulfonamide
  • 4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl)benzenesulfonamide

Uniqueness

2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-butoxy-5-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H28N2O3S/c1-6-7-13-25-17-12-11-16(20(3,4)5)14-18(17)26(23,24)22-19-10-8-9-15(2)21-19/h8-12,14H,6-7,13H2,1-5H3,(H,21,22)

InChI Key

HKOJVDBKGMMPCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

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